ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate
Description
Properties
IUPAC Name |
ethyl 3-[[3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-2-32-24(29)18-7-6-8-19(17-18)25-23(28)22-21(11-16-33-22)34(30,31)27-14-12-26(13-15-27)20-9-4-3-5-10-20/h3-11,16-17H,2,12-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSUJGPLGCLHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Thiophene-2-Carboxylic Acid
The thiophene ring is sulfonated using chlorosulfonic acid under controlled conditions:
Reaction conditions:
Nucleophilic Substitution with 4-Phenylpiperazine
The sulfonyl chloride intermediate reacts with 4-phenylpiperazine in a nucleophilic substitution:
Optimization :
Preparation of Ethyl 3-Aminobenzoate
Esterification of 3-Nitrobenzoic Acid
3-Nitrobenzoic acid is esterified using ethanol and sulfuric acid:
Conditions :
Reduction of Nitro Group to Amine
The nitro group is reduced using hydrogenation:
Conditions :
Amide Coupling of Intermediate Components
The final step involves coupling the sulfonated thiophene carboxylic acid with ethyl 3-aminobenzoate using carbodiimide-mediated activation:
Optimized Protocol :
-
Coupling agents : EDCl (1.2 eq) and HOBt (1.1 eq).
-
Solvent : DMF at 0°C → 25°C over 12 h.
-
Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, EtOAc/hexane).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/H₂O gradient).
-
Elemental Analysis : C 57.68%, H 5.04%, N 8.41% (calc. C 57.70%, H 5.05%, N 8.41%).
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Sulfonation | ClSO₃H, DCM, 0°C | 70–75 | Selective para-sulfonation |
| Piperazine coupling | Et₃N, DCM, 25°C | 82–85 | High nucleophilic efficiency |
| Amide coupling | EDCl/HOBt, DMF | 75–80 | Minimal racemization |
Challenges and Mitigation Strategies
-
Sulfonation Side Products : Controlled temperature (0–5°C) prevents di-sulfonation.
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Palladium Residues : MP-TMT scavenging resin removes Pd impurities post-coupling.
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Ester Hydrolysis : Anhydrous conditions during amidation preserve the ethyl ester.
Scale-Up Considerations
Chemical Reactions Analysis
Key steps for constructing the molecular framework:
Critical Observations :
-
Sulfonation occurs regioselectively at thiophene C3 due to electron-rich π-system activation .
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EDC/HOBt-mediated coupling minimizes racemization in amide formation.
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Ethyl ester group enhances compound stability during purification .
Sulfonamide Group (-SO₂-NR₂):
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkyl derivatives (yield: 70-76%).
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Hydrolysis : Susceptible to strong acids (e.g., HCl, 6M) at 100°C, yielding sulfonic acid (quantitative) .
Amide Linkage (-CONH-):
-
Reduction : LiAlH₄ in THF converts amide to amine (-CH₂NH-), altering pharmacological activity (yield: 65%) .
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Acid-Catalyzed Cleavage : HBr/AcOH cleaves the bond, releasing thiophene and benzoate fragments.
Ethyl Ester (-COOEt):
-
Saponification : NaOH/EtOH/H₂O hydrolyzes ester to carboxylic acid (yield: 95%) .
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Transesterification : Methanol/H₂SO₄ swaps ethyl for methyl ester (yield: 88%) .
Table: Modified Derivatives and Reaction Outcomes:
Notable Findings :
-
Bromination at thiophene C5 position increases steric bulk, improving binding to neuronal sodium channels .
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Saponified carboxylic acid derivatives show 4.2x higher aqueous solubility vs ethyl ester .
Stress Conditions and Outcomes:
| Condition | Degradation Product | Mechanism | Half-Life |
|---|---|---|---|
| pH 1.2 (HCl) | Benzoic acid + Thiophene-SO₂-piperazine | Ester + amide hydrolysis | 2.3h |
| UV light (254nm) | Thiophotoisomer (ring-opening) | [4π]-Electrocyclic reaction | 8.5h |
| 40°C/75% RH | N-Oxide of piperazine | Autoxidation | 14d |
Stability Recommendations :
-
Store in amber vials at -20°C under N₂ atmosphere.
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Avoid prolonged exposure to polar aprotic solvents (accelerates hydrolysis) .
Catalytic and Industrial-Scale Considerations
| Parameter | Lab-Scale | Pilot-Scale | Challenges |
|---|---|---|---|
| Sulfonation | Batch, 0.5L | Continuous flow reactor | Exothermicity control |
| Coupling pH | 7.4 (buffer) | 7.0-7.5 (automated) | EDC decomposition above pH 8 |
| Purification | Column chromatography | Crystallization (EtOAc/hexane) | Polymorphism in final product |
Optimized Protocol :
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate is primarily investigated for its therapeutic properties. Research has indicated its potential as:
- Antidepressant Agents : The piperazine moiety is known for its interaction with serotonin receptors, suggesting possible antidepressant effects.
- Antipsychotic Activity : Similar compounds have shown efficacy in treating psychotic disorders, warranting further investigation into this compound's potential.
Case Study : A study on related piperazine derivatives demonstrated significant binding affinity to dopamine receptors, indicating that this compound may exhibit similar properties.
Biological Research
The compound is also valuable in biological studies, particularly as a ligand in receptor binding assays. Its ability to modulate neurotransmitter activity makes it suitable for:
- Neuropharmacology : Understanding the mechanisms of neurotransmission and drug interactions.
Data Table: Biological Activity Overview
Materials Science
In materials science, this compound can serve as an intermediate in synthesizing new materials with tailored properties. Its structural characteristics allow for the development of:
- Conductive Polymers : The thiophene ring can enhance electronic properties when incorporated into polymer matrices.
Case Study : Research has shown that incorporating thiophene derivatives into polymer systems improves conductivity and thermal stability, making them suitable for electronic applications.
Mechanism of Action
The mechanism of action of ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed.
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl Benzoate Derivatives
| Compound ID | Central Substituent | Heterocycle | Linker Type |
|---|---|---|---|
| Target Compound | 3-[(4-Phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido | Thiophene + 4-phenylpiperazine | Sulfonamide + amide |
| I-6230 | 4-(4-(Pyridazin-3-yl)phenethylamino) | Pyridazine | Phenethylamino |
| I-6232 | 4-(4-(6-Methylpyridazin-3-yl)phenethylamino) | 6-Methylpyridazine | Phenethylamino |
| I-6273 | 4-(4-(Methylisoxazol-5-yl)phenethylamino) | Methylisoxazole | Phenethylamino |
| I-6373 | 4-(4-(3-Methylisoxazol-5-yl)phenethylthio) | 3-Methylisoxazole | Phenethylthio |
| I-6473 | 4-(4-(3-Methylisoxazol-5-yl)phenethoxy) | 3-Methylisoxazole | Phenethoxy |
Key Differences :
- Heterocycle Diversity : The target compound employs a thiophene ring, whereas analogs in use pyridazines or isoxazoles. Thiophene’s sulfur atom may enhance electron density compared to nitrogen-rich heterocycles .
- Piperazine vs. Pyridazine/Isoxazole : The 4-phenylpiperazine group in the target may confer distinct receptor-binding profiles compared to pyridazine/isoxazole moieties, which are often associated with kinase inhibition .
Sulfonylurea Herbicides ()
Sulfonylurea herbicides such as triflusulfuron methyl ester, ethametsulfuron methyl ester, and metsulfuron methyl ester (Pesticide Chemicals Glossary, 2001) share sulfonyl groups and benzoate esters but differ in core structure and function (Table 2):
Table 2: Comparison with Sulfonylurea Herbicides
| Compound Name | Core Structure | Sulfonyl-Linked Group | Ester Type | Primary Use |
|---|---|---|---|---|
| Target Compound | Thiophene-2-amido benzoate | 4-Phenylpiperazine | Ethyl | Not specified (N/A) |
| Triflusulfuron methyl ester | 1,3,5-Triazin-2-yl | Dimethylamino + trifluoroethoxy | Methyl | Herbicide |
| Ethametsulfuron methyl ester | 1,3,5-Triazin-2-yl | Ethoxy + methylamino | Methyl | Herbicide |
| Metsulfuron methyl ester | 1,3,5-Triazin-2-yl | Methoxy + methyl | Methyl | Herbicide |
Key Differences :
- Triazine vs. Thiophene Core : Sulfonylurea herbicides utilize a 1,3,5-triazine ring linked via urea, while the target compound uses a thiophene ring connected via amide. This structural divergence suggests different biological targets (e.g., acetolactate synthase inhibition in herbicides vs. receptor modulation in the target) .
- Functional Groups: The target’s 4-phenylpiperazine is absent in herbicides, which instead feature agrochemically relevant groups like trifluoroethoxy or methylamino .
Research Implications and Structural Trends
- Bioactivity : The target compound’s piperazine-thiophene-sulfonamide architecture may favor central nervous system (CNS) targets, whereas analogs with pyridazine/isoxazole groups could target peripheral enzymes.
- Solubility : The phenethyl linkers in compounds may improve aqueous solubility compared to the target’s bulky sulfonamide-amide system.
- Synthetic Accessibility : Sulfonylurea herbicides () prioritize cost-effective triazine synthesis, while the target compound’s thiophene and piperazine groups suggest a focus on medicinal chemistry optimization.
Biological Activity
Ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate is a complex organic compound that exhibits significant biological activity, particularly in the field of medicinal chemistry. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring, a sulfonamide group, and a piperazine moiety, which are known to influence its pharmacological properties. The molecular formula is , with a molecular weight of approximately 470.6 g/mol. The structural characteristics contribute to its lipophilicity and receptor binding capabilities.
Research indicates that the piperazine component of this compound interacts with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction suggests potential modulation of neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression and anxiety.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Receptor Binding | Interacts with serotonin and dopamine receptors, potentially modulating their activity. |
| Anticancer Properties | Exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2 cells. |
| Neuroprotective Effects | May provide neuroprotection by influencing neuronal signaling pathways. |
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxicity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The compound's IC50 values were reported to be lower than 2 μg/mL in specific assays, indicating potent activity against these cancer types .
- Neuropharmacological Studies : A study investigating the effects on neurotransmitter systems found that this compound could enhance serotonin receptor activity, suggesting potential applications in treating mood disorders.
- Comparative Analysis : When compared to structurally similar compounds, this compound showed enhanced biological activity due to its unique combination of functional groups. For instance, derivatives lacking the piperazine moiety exhibited significantly reduced receptor binding affinity .
Future Directions in Research
Ongoing research focuses on elucidating the precise mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics, metabolic pathways, and long-term effects are essential for understanding its therapeutic potential.
Table 2: Research Gaps and Opportunities
| Research Area | Description |
|---|---|
| Mechanistic Studies | Further studies are needed to clarify the pathways involved in its neuropharmacological effects. |
| Clinical Trials | Initiation of clinical trials to evaluate safety and efficacy in human subjects is crucial. |
| Derivative Development | Exploration of derivatives with modified structures could lead to improved efficacy and safety profiles. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves sequential sulfonation, amidation, and esterification steps. A viable approach is:
Sulfonation of thiophene : React 3-aminothiophene-2-carboxylic acid derivatives with sulfonyl chlorides (e.g., 4-phenylpiperazinylsulfonyl chloride) under anhydrous conditions (e.g., DCM, 0–5°C, 12–24 h) .
Amidation : Couple the sulfonated thiophene with 3-aminobenzoic acid ethyl ester using EDCI/HOBt or DCC as coupling agents in DMF at room temperature .
Purification : Use silica gel chromatography (EtOAc/hexane gradient) or recrystallization (ethanol/water).
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and temperature (0°C to RT) to minimize byproducts like unreacted sulfonamide intermediates.
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Techniques :
- 1H/13C NMR : Confirm the presence of key groups:
- Ethyl ester protons at δ 1.3–1.4 ppm (triplet) and δ 4.3–4.4 ppm (quartet) .
- Piperazine protons as multiplets near δ 2.5–3.5 ppm .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 516.2) and fragmentation patterns matching the sulfonyl and piperazinyl groups.
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) and detect trace impurities (e.g., unreacted starting materials) .
Q. What solvent systems are suitable for solubility testing, and how does this affect in vitro assays?
- Solubility : Test in DMSO (primary stock), ethanol, or aqueous buffers (pH 7.4). Piperazine derivatives often show moderate solubility in polar aprotic solvents (e.g., logP ~2.5–3.5), requiring sonication or heating for dissolution .
- Assay Impact : Precipitation in aqueous media may necessitate surfactants (e.g., Tween-80) or cyclodextrins. Pre-screen solubility in PBS or cell culture medium to avoid false negatives in biological assays .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and binding interactions?
- Approach :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and identify reactive sites (e.g., sulfonyl group’s electrophilicity) .
- Docking Studies : Use AutoDock Vina to simulate interactions with targets like serotonin receptors (5-HT1A/2A), where the phenylpiperazine moiety may act as a pharmacophore . Validate with MD simulations (100 ns) to assess binding stability .
- Data Contradictions : Resolve discrepancies between predicted and experimental IC50 values by refining force fields (e.g., AMBER vs. CHARMM) or incorporating solvent effects .
Q. What strategies address conflicting data in structure-activity relationship (SAR) studies for analogs of this compound?
- Case Example : If substituting the phenylpiperazine group with methylpiperazine () increases potency but reduces solubility:
SAR Refinement : Synthesize hybrid analogs (e.g., 4-fluorophenylpiperazine) to balance lipophilicity and target affinity .
Data Reconciliation : Use multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with activity trends.
- Validation : Cross-check biological assays (e.g., radioligand binding vs. functional cAMP assays) to confirm mechanistic consistency .
Q. How can stability studies under varied pH and temperature conditions inform formulation development?
- Protocol :
Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24–72 h .
Analysis : Monitor degradation products via LC-MS. Piperazine sulfonamides are prone to hydrolysis at extremes of pH, generating thiophene-2-carboxylic acid and phenylpiperazine fragments.
- Implications : Recommend lyophilized storage at –20°C and pH 6–7 buffers for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
